REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4](Br)[S:5][CH:6]=1.C([Mg]Cl)(C)C.[C:13](=O)([O:17]CC)[O:14][CH2:15][CH3:16]>C1COCC1>[CH2:15]([O:14][C:13]([C:4]1[S:5][CH:6]=[C:2]([Br:1])[N:3]=1)=[O:17])[CH3:16]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(SC1)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
2.3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
C(OCC)(OCC)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction is stirred at 0° C. for 0.25 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The resulting green solution is stirred further at room temperature for 0.5 h, at which
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
is quenched
|
Type
|
ADDITION
|
Details
|
by adding saturated NH4Cl
|
Type
|
CUSTOM
|
Details
|
The title compound is purified by LC
|
Reaction Time |
0.25 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1SC=C(N1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 514.2 mg | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |